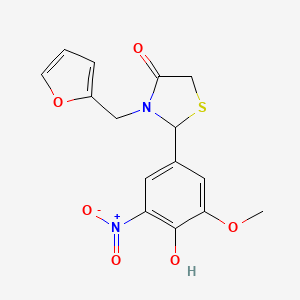
3-(Furan-2-ylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Furan-2-ylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-ylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one typically involves the reaction of a furan-2-ylmethyl derivative with a 4-hydroxy-3-methoxy-5-nitrobenzaldehyde in the presence of a thiazolidinone precursor. Common reaction conditions include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as piperidine or triethylamine, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the hydroxyl group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Substitution reactions may occur at various positions on the aromatic ring or the thiazolidinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride may be used.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a furanone derivative, while reduction could produce an amine-substituted compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. Generally, thiazolidinones are known to interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Furan-2-ylmethyl)-2-(4-hydroxyphenyl)-1,3-thiazolidin-4-one
- 3-(Furan-2-ylmethyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one
- 3-(Furan-2-ylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one
Uniqueness
The presence of the 4-hydroxy-3-methoxy-5-nitrophenyl group in 3-(Furan-2-ylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one may confer unique biological activities or chemical reactivity compared to other similar compounds. This could make it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
3-(furan-2-ylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-22-12-6-9(5-11(14(12)19)17(20)21)15-16(13(18)8-24-15)7-10-3-2-4-23-10/h2-6,15,19H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZTWMBUCBKSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C2N(C(=O)CS2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(5-Nitrothiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B5148305.png)
![4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B5148316.png)
![6-[(3S)-3-hydroxypyrrolidin-1-yl]-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide](/img/structure/B5148324.png)
![2,4-dimethoxy-N'-(3-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)benzenesulfonohydrazide](/img/structure/B5148325.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-ethyl-3-methoxy-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B5148330.png)
![N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5148334.png)
![5-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148345.png)
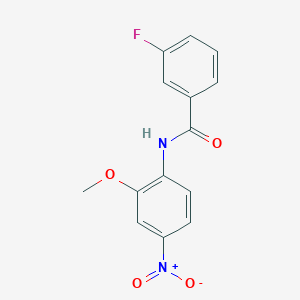
![Methyl 4-{3-[4-(diphenylmethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B5148359.png)
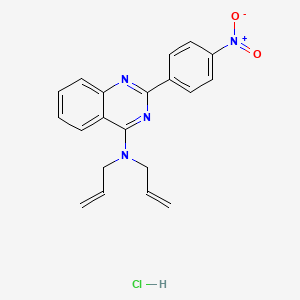
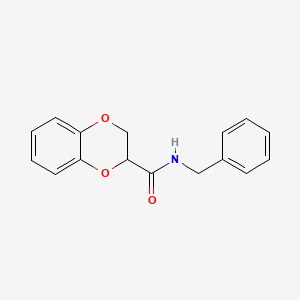

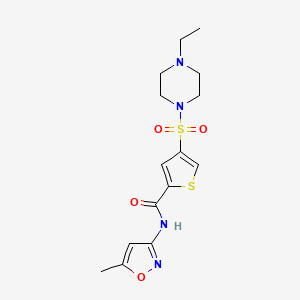
![5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B5148380.png)
